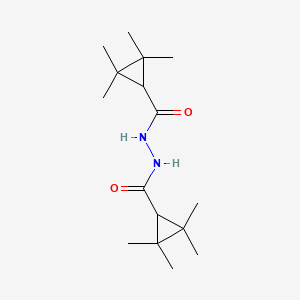
2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique structure, which includes multiple cyclopropane rings and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of 2-2-3-3-tetramethylcyclopropanecarboxylic acid with hydrazine to form the corresponding carbohydrazide. This intermediate is then reacted with 2-2-3-3-tetramethylcyclopropanecarbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-2-3-3-Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure but lacking the cyclopropane rings and carbohydrazide group.
2-2-3-3-Tetramethylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound, with similar cyclopropane rings but different functional groups.
Uniqueness
2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide is unique due to its combination of multiple cyclopropane rings and tetramethyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)9(14(13,3)4)11(19)17-18-12(20)10-15(5,6)16(10,7)8/h9-10H,1-8H3,(H,17,19)(H,18,20) |
InChI Key |
MXDQUQIZGMAQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2C(C2(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















